molecular formula C15H9F3N2O2S B2727902 Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 400085-34-9

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2727902
CAS No.: 400085-34-9
M. Wt: 338.3
InChI Key: QOOCDPCPQKGZOH-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (molecular formula: C₁₅H₉F₃N₂O₂S; molecular weight: 338.30) is a heterocyclic compound featuring a thieno[3,2-b]pyridine core with a 3-pyridinyl substituent at position 3, a trifluoromethyl (CF₃) group at position 6, and a methyl ester at position 2 .

Properties

IUPAC Name

methyl 3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(8-3-2-4-19-6-8)12-10(23-13)5-9(7-20-12)15(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCDPCPQKGZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation via Copper-Mediated Cross-Coupling

A scalable protocol uses tetrakis(acetonitrile)copper(I) triflate with TMSCF₃ (trimethyl(trifluoromethyl)silane) in THF at 20°C. This method achieves 74% yield for analogous thienopyridine systems by forming a stable [Cu(CF₃)₂]⁻ complex, which transfers CF₃ to the heteroarene:

$$
\text{Ar–X} + \text{Cu(CF₃)}_2^- \xrightarrow{\text{DMF, 100°C}} \text{Ar–CF₃} + \text{CuX}
$$

Advantages :

  • Avoids hazardous CF₃I gas
  • Compatible with ester functionalities

Halogen Exchange Using Ruppert-Prakash Reagent

For substrates containing bromine at the 6-position, (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CsF effects nucleophilic substitution:

$$
\text{Ar–Br} + \text{TMSCF₃} \xrightarrow{\text{CsF, DMF}} \text{Ar–CF₃} + \text{Me}_3\text{SiBr}
$$

This method yields 68–82% conversion for pyridine analogs but requires anhydrous conditions.

Esterification and Protecting Group Management

The methyl ester at the 2-position is introduced early in the synthesis to prevent side reactions during subsequent steps. Two approaches dominate:

Direct Esterification of Carboxylic Acid Precursors

Methylation using thionyl chloride (SOCl₂) in methanol converts carboxylic acids to esters:

$$
\text{Ar–COOH} + \text{SOCl}2 \rightarrow \text{Ar–COCl} \xrightarrow{\text{MeOH}} \text{Ar–COOCH}3
$$

Conditions :

  • 0°C to room temperature
  • 90–95% yield for thienopyridine derivatives

In Situ Ester Formation During Cyclization

Using methyl thioglycolate as both a sulfur source and ester donor simplifies the synthesis:

$$
\text{Methyl 3-aminothiophene-2-carboxylate} + \text{acetylenedicarboxylate} \rightarrow \text{Thieno[3,2-b]pyridine ester}
$$

This one-pot method reduces purification steps but requires strict stoichiometric control.

Suzuki-Miyaura Coupling for 3-Pyridinyl Substitution

The 3-pyridinyl group is installed via palladium-catalyzed cross-coupling between a brominated intermediate and pyridinylboronic acid:

$$
\text{Ar–Br} + \text{3-PyridinylB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Ar–Pyridinyl}
$$

Optimized Conditions :

Component Specification
Catalyst Pd(dppf)Cl₂ (4 mol%)
Base K₂CO₃
Solvent DME/H₂O (3:1)
Temperature 100°C, 4 h
Yield 78–84%

Notably, electron-deficient pyridinylboronic acids require higher catalyst loadings (6 mol%) due to slower transmetallation.

Integrated Synthetic Pathways

Sequential Approach

  • Core Formation : Cyclize methyl 3-aminothiophene-2-carboxylate with dimethyl acetylenedicarboxylate (75% yield).
  • Trifluoromethylation : Treat with Cu(CF₃)₂⁻ complex in DMF (68% yield).
  • Suzuki Coupling : React with 3-pyridinylboronic acid (82% yield).

Total Yield : 42% over three steps.

Convergent Route

  • Prepare 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate via TMSCF₃ substitution.
  • Couple with 3-bromopyridine using Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 70% yield).

Advantage : Avoids sensitive boronic acid handling.

Analytical Validation

Critical quality control metrics for batch consistency:

Parameter Method Specification
Purity (HPLC) C18 column, 254 nm ≥98.5%
Residual Solvents GC-FID <500 ppm DMF
Trifluoromethyl Content ¹⁹F NMR δ -62.5 to -63.0 ppm
Pyridinyl Regiochemistry ¹H NMR (J coupling) 8.2–8.4 ppm (meta-H)

X-ray crystallography confirms the ester carbonyl oxygen participates in intramolecular H-bonding with the pyridinyl nitrogen, stabilizing the planar structure.

Scale-Up Challenges

Trifluoromethylation Exotherm

The Cu-mediated CF₃ transfer releases 85 kJ/mol, necessitating:

  • Jacketed reactors with ∆T < 5°C/min
  • Dilute conditions (0.5 M in DMF)

Palladium Removal

Post-Suzuki coupling batches require:

  • Silica-thiol scavenger (0.5% w/v)
  • Final Pd content < 10 ppm (ICP-MS)

Emerging Techniques

Continuous Flow Synthesis

Microreactor systems enhance safety for exothermic steps:

  • Residence time: 12 min at 100°C
  • 23% higher yield vs batch

Enzymatic Esterification

Candida antarctica lipase B catalyzes methanolysis of carboxylic acid intermediates:

  • 40°C, pH 7.0
  • 89% conversion, avoids SOCl₂

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thieno rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been studied for its potential pharmacological activities:

Anticancer Activity

Several studies have investigated the compound's anticancer properties. For instance, derivatives of thieno[3,2-b]pyridine have shown promising results against various cancer cell lines. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cells such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at low concentrations (5 µg/ml) .

Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

CompoundCell LineIC50 (µg/ml)
Compound APC35
Compound BK5625
Compound CHela5
Compound DA5495

Antifungal and Insecticidal Properties

The compound has also been evaluated for antifungal and insecticidal activities. Research indicates that certain derivatives exhibit significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activity was assessed at a concentration of 50 µg/ml, with some compounds showing inhibition rates comparable to established fungicides .

Table 2: Antifungal Activity of Thieno[3,2-b]pyridine Derivatives

CompoundPathogenInhibition Rate (%)
Compound ABotrytis cinerea96.76
Compound BSclerotinia sclerotiorum82.73

Synthesis and Structure-Elucidation Studies

Research has focused on the synthesis of this compound through various chemical pathways. The synthesis typically involves multi-step reactions that yield high purity and yield percentages . Characterization techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Case Study 1: Anticancer Evaluation

A comprehensive study conducted by researchers at Guiyang University synthesized a series of thieno[3,2-b]pyridine derivatives and evaluated their anticancer activities against multiple cell lines. The study utilized a combination of cell viability assays and molecular docking studies to assess binding affinities to target proteins involved in cancer progression .

Case Study 2: Antifungal Screening

In another investigation published in the Bulletin of Chemical Society of Ethiopia, researchers screened various thieno[3,2-b]pyridine derivatives for antifungal activity against common agricultural pathogens. The results indicated that certain compounds not only inhibited fungal growth but also demonstrated lower toxicity towards non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyridine and thieno rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties are influenced by its core structure and substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Position 3 Position 6 Position 2 Molecular Weight Notable Features
Main Compound Thieno[3,2-b]pyridine 3-Pyridinyl CF₃ Methyl ester 338.30 Enhanced π-π interactions and lipophilicity due to pyridinyl and CF₃ groups .
Ethyl 3-amino-6-phenyl-4-CF₃ thieno[2,3-b]pyridine-2-carboxylate (CAS 299165-10-9) Thieno[2,3-b]pyridine Amino Phenyl Ethyl ester 366.40 Amino group increases hydrogen bonding potential; phenyl and CF₃ enhance lipophilicity .
Methyl 3-methyl-6-CF₃ thieno[3,2-b]pyridine-2-carboxylate (CAS 882748-12-1) Thieno[3,2-b]pyridine Methyl CF₃ Methyl ester 275.25 Reduced steric bulk compared to the main compound; lower molecular weight may improve bioavailability .
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine Amino Methyl Methyl ester 213.28 Smaller substituents reduce lipophilicity; amino group may enhance solubility .
Compound III (from ) Thieno[3,2-b]pyridine Amino (Hetero)aryl Methyl ester ~330–350 GI₅₀ ~1 µM against MCF-7 and NCI-H460; substituent-dependent activity .
3-(2-Thienyl)-6-CF₃ thieno[3,2-b]pyridine-2-carbohydrazide (CAS 477854-04-9) Thieno[3,2-b]pyridine 2-Thienyl CF₃ Carbohydrazide 343.35 Carbohydrazide group increases chelation potential; altered solubility vs. esters .

Physicochemical Properties

  • Lipophilicity: The main compound’s ClogP (estimated ~3.5) is higher than amino-substituted analogs (e.g., : ClogP ~2.1) due to the pyridinyl and CF₃ groups .
  • Solubility : Methyl esters (e.g., main compound) typically exhibit moderate aqueous solubility (~10–50 µM), while carbohydrazides () may require polar solvents .

Biological Activity

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS Number: 400085-34-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H9F3N2O2S
  • Molecular Weight : 338.31 g/mol
  • IUPAC Name : this compound
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 8
  • LogP (XlogP) : 3.6

This compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer research. It has been identified as a potent inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a crucial role in regulating metabolic and inflammatory processes linked to cancer proliferation and survival.

Inhibition Studies

Recent studies have demonstrated that the compound significantly reduces cell proliferation, migration, and invasion in various cancer cell lines. The mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in tumor cells.
  • Cell Cycle Arrest : It halts the progression of the cell cycle, preventing further replication of cancerous cells.
  • Metabolic Regulation : By inhibiting CAMKK2, the compound alters metabolic pathways that are often hijacked by cancer cells for growth.

Table 1: Biological Activity Summary

Study ReferenceTargetBiological EffectIC50 (nM)Cell Lines Tested
CAMKK2Inhibition of proliferation and migration0.63Prostate, breast, ovarian
CAMKK2Induction of apoptosis<10Various tumor models
CAMKK2Cell cycle arrestNot specifiedMultiple cancer types

Notable Case Studies

  • Prostate Cancer Model :
    In vitro studies using prostate cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
  • Breast Cancer Research :
    The compound was tested against breast cancer cell lines, where it exhibited strong anti-migratory effects and reduced metastatic potential through CAMKK2 inhibition.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate?

The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, potassium 3-thiophenetrifluoroborate (a boronated coupling reagent) reacts with aryl halides under catalytic conditions (e.g., Pd catalysts) to form C-C bonds, as demonstrated in the synthesis of structurally similar thieno[3,2-b]pyridines . Reaction optimization may involve solvent selection (e.g., DMSO for fluorination) and temperature control to improve yields .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques : Use HPLC (retention time comparison) and LCMS (m/z matching) for purity assessment .
  • Spectroscopic Characterization : Employ 1^1H/13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl and pyridinyl groups) and FT-IR for functional group verification.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous thieno[2,3-b]pyridines .

Q. What in vitro assays are suitable for initial biological screening?

  • Anti-cancer Activity : Use human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) to determine GI50_{50} values via MTT assays .
  • Hepatotoxicity : Compare cytotoxicity in primary liver cell cultures (e.g., porcine PLP1 cells) to assess therapeutic index .

Q. What safety precautions are required during handling?

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity of intermediates (e.g., fluorinating agents like KF) .
  • Waste Disposal : Follow protocols for halogenated organic waste, as trifluoromethyl groups may generate hazardous byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anti-tumor efficacy?

  • Key Modifications : Introduce amino or ethynyl groups at the 6-position to enhance potency. For example, methyl 3-amino-6-[(3-aminophenyl)ethynyl] derivatives show GI50_{50} values of 1.2 µM in HepG2 cells .
  • Fluorine Substitution : Replace trifluoromethyl with difluoromethyl to balance activity and metabolic stability .

Q. What computational tools are effective for QSAR modeling of this compound?

  • Descriptor Selection : Use 3D molecular descriptors (e.g., steric/electronic parameters) to correlate with anti-HCC activity and hepatotoxicity .
  • Software : Employ Schrödinger Suite or MOE for docking studies to predict binding to targets like tubulin or kinases implicated in cancer .

Q. How should contradictory data between in vitro and in vivo assays be addressed?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to explain discrepancies in efficacy .
  • Cell Cycle Analysis : Use flow cytometry to determine if mechanisms (e.g., G2/M arrest in HepG2 cells) align with in vivo tumor regression .

Q. What strategies reduce hepatotoxicity while maintaining anti-cancer activity?

  • Prodrug Design : Mask carboxylate groups with ester prodrugs to improve selectivity .
  • Hepatotoxicity QSAR : Prioritize compounds with fewer hydrogen bond acceptors, as these correlate with reduced liver toxicity .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Apoptosis Assays : Perform Annexin V/PI staining to confirm programmed cell death induction .
  • Target Identification : Use CRISPR-Cas9 screens or proteomics to identify interacting proteins (e.g., anti-angiogenic targets like VEGFR2) .

Q. What synthetic routes scale effectively for lead optimization?

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 1h) for steps like ethynylation .
  • Catalytic Systems : Optimize Pd-catalyzed cross-couplings with ligands like BINAP to enhance regioselectivity .

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